Acetyl Citalopram-d6 Oxalate Acetyl Citalopram-d6 Oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207531
InChI:
SMILES:
Molecular Formula: C₂₃H₂₀D₆FNO₆
Molecular Weight: 437.49

Acetyl Citalopram-d6 Oxalate

CAS No.:

Cat. No.: VC0207531

Molecular Formula: C₂₃H₂₀D₆FNO₆

Molecular Weight: 437.49

* For research use only. Not for human or veterinary use.

Acetyl Citalopram-d6 Oxalate -

Specification

Molecular Formula C₂₃H₂₀D₆FNO₆
Molecular Weight 437.49

Introduction

Basic Chemical Identity and Structure

Molecular Characteristics

Acetyl Citalopram-d6 Oxalate is a deuterated derivative of Citalopram, featuring specific structural modifications that enhance its utility in research applications. The compound maintains the core selective serotonin reuptake inhibitor (SSRI) structure while incorporating deuterium atoms at strategic positions.

PropertyValue
Molecular FormulaC23H26FNO6
Molecular Weight437.5 g/mol
PubChem CID162641168
IUPAC Name1-[1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]ethanone;oxalic acid
InChIKeyAMKLHBUGFZIUMQ-HVTBMTIBSA-N

The compound contains a fluorophenyl group and a benzofuran ring system, with deuterium atoms specifically incorporated into the methyl groups attached to the amine functionality . This strategic deuteration creates a unique chemical entity that retains the pharmacological properties of citalopram while offering enhanced stability and traceability in experimental settings.

Physical and Chemical Properties

Spectroscopic Properties

Acetyl Citalopram-d6 Oxalate possesses distinctive spectroscopic properties that facilitate its identification and quantification in research settings. The presence of deuterium atoms creates characteristic mass spectral patterns that differentiate it from non-deuterated analogues, making it particularly valuable as an internal standard in mass spectrometry applications .

Stability Characteristics

The incorporation of deuterium atoms imparts enhanced stability to Acetyl Citalopram-d6 Oxalate compared to its non-deuterated counterpart. This increased stability manifests primarily through reduced susceptibility to metabolic degradation, as carbon-deuterium bonds typically demonstrate greater resistance to enzymatic cleavage than corresponding carbon-hydrogen bonds. This property is particularly valuable in pharmacokinetic and metabolic studies, where stability during analytical procedures is essential for accurate results.

Comparison with Parent Compound

Acetyl Citalopram-d6 Oxalate maintains the core pharmacological properties of its parent compound while offering enhanced utility for analytical applications. The non-deuterated Acetyl Citalopram Oxalate (CAS: 637026-02-9) has a molecular weight of 431.46 g/mol, slightly lower than the deuterated version at 437.5 g/mol due to the mass difference between hydrogen and deuterium . Both compounds share identical chemical reactivity profiles with minor differences in reaction rates due to kinetic isotope effects.

PropertyAcetyl Citalopram-d6 OxalateAcetyl Citalopram Oxalate
Molecular Weight437.5 g/mol431.46 g/mol
InChIKeyAMKLHBUGFZIUMQ-HVTBMTIBSA-NAMKLHBUGFZIUMQ-UHFFFAOYSA-N
Deuterium Content6 deuterium atomsNo deuterium
Primary ApplicationTracer in analytical studiesResearch compound

Mechanism of Action and Pharmacological Properties

Structural Basis for Activity

Research Applications

Analytical Chemistry Applications

Acetyl Citalopram-d6 Oxalate serves as an essential tool in analytical chemistry, particularly in the development and validation of quantitative methods for detecting citalopram and its metabolites in biological samples . The deuterium labeling creates a mass shift that allows the compound to function as an internal standard in mass spectrometry-based assays, providing enhanced accuracy and precision in quantitative analyses.

Pharmacokinetic Studies

One of the primary applications of Acetyl Citalopram-d6 Oxalate is in pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion (ADME) properties of citalopram and related compounds. The deuterium labeling enables researchers to distinguish between administered compound and endogenous substances, facilitating accurate tracking of the drug's fate within biological systems. This application is particularly valuable for understanding metabolic pathways and drug-drug interactions.

Metabolic Investigations

Acetyl Citalopram-d6 Oxalate serves as an invaluable tracer in metabolic studies, enabling researchers to elucidate the biotransformation pathways of citalopram and related compounds. The deuterium labeling provides a distinct marker that can be tracked through various metabolic reactions, helping to identify metabolites and understand the kinetics of metabolic processes. This information is crucial for comprehensive drug development and safety assessment.

Comparative Analysis with Related Compounds

Comparison with Other Deuterated Citalopram Derivatives

Acetyl Citalopram-d6 Oxalate represents one of several deuterated citalopram derivatives used in research applications. Other related compounds include Citalopram-d4 Hydrobromide Salt, Escitalopram-d3 oxalate, and rac Didemethyl Citalopram-d6 Hydrochloride . Each of these compounds offers specific advantages for particular research applications, with variations in deuterium positioning and salt formation providing a spectrum of analytical tools.

CompoundDistinguishing FeaturesPrimary Applications
Acetyl Citalopram-d6 OxalateAcetyl group on benzofuran ring, 6 deuterium atomsMetabolic and pharmacokinetic studies
Citalopram-d4 Hydrobromide4 deuterium atoms, hydrobromide saltQuantitative analysis, clinical assays
Escitalopram-d3 oxalateS-enantiomer, 3 deuterium atomsStereoselective pharmacokinetic studies
Didemethyl Citalopram-d6 HClLacks methyl groups on amine, 6 deuterium atomsMetabolite identification studies

Advantages of Deuteration

The incorporation of deuterium atoms into Acetyl Citalopram-d6 Oxalate confers several significant advantages for research applications . The kinetic isotope effect resulting from deuterium substitution can alter metabolic stability, potentially extending the compound's half-life in biological systems. Additionally, the mass difference between hydrogen and deuterium creates distinctive mass spectral patterns that facilitate identification and quantification. These properties make deuterated compounds particularly valuable as internal standards in bioanalytical methods.

Future Research Directions

Emerging Applications

The utility of Acetyl Citalopram-d6 Oxalate continues to expand as analytical techniques evolve and research questions become more sophisticated. Emerging applications include its use in advanced imaging techniques, such as mass spectrometry imaging, which enables spatial visualization of drug distribution in tissues. Additionally, the compound shows promise for investigating subtle aspects of serotonin transporter function and drug-protein interactions through specialized biochemical assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator